REACTION_CXSMILES
|
CC([Si](C(C)C)(C(C)C)[N:5]1[C:13]2[C:8](=[CH:9][C:10](C(C3C=CC=CC=3C#N)=O)=[CH:11][CH:12]=2)[CH:7]=[N:6]1)C.[C:30](O)(=O)[CH2:31][C:32]([CH2:37][C:38]([OH:40])=[O:39])([C:34]([OH:36])=O)O.[CH2:43](O)[CH3:44]>[OH-].[Na+].C(OCC)(=O)C>[NH:5]1[C:13]2[C:8](=[CH:9][C:10]([C:34]([C:32]3[CH:31]=[CH:30][CH:44]=[CH:43][C:37]=3[C:38]([OH:40])=[O:39])=[O:36])=[CH:11][CH:12]=2)[CH:7]=[N:6]1 |f:3.4|
|
Name
|
2-({1-[tris(1-methylethyl)silyl]-1H-indazol-5-yl}carbonyl)benzonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)[Si](N1N=CC2=CC(=CC=C12)C(=O)C1=C(C#N)C=CC=C1)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC2=CC(=CC=C12)C(=O)C1=C(C(=O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.19 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |